molecular formula C20H24N4O B2486261 N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide CAS No. 1798409-10-5

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide

Cat. No.: B2486261
CAS No.: 1798409-10-5
M. Wt: 336.439
InChI Key: BBFWQFAOWNKANN-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide is a chemical compound with the molecular formula C20H24N4O and a molecular weight of 336.439. This compound has garnered significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide typically involves the reaction of 1-(6-methylpyridazin-3-yl)piperidin-4-yl)methylamine with cinnamoyl chloride under appropriate conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the cinnamamide moiety.

    Reduction: Reduced forms of the cinnamamide moiety.

    Substitution: Substituted derivatives at the piperidine ring.

Scientific Research Applications

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)phenyl)amino)quinazoline: Known for its anticancer properties.

    N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine: Investigated for its kinase inhibitory activity.

Uniqueness

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide stands out due to its unique combination of a pyridazinyl-piperidinyl moiety with a cinnamamide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and potential therapeutic applications.

This compound has the molecular formula C20H24N4OC_{20}H_{24}N_{4}O and a molecular weight of 352.43 g/mol. The structure features a cinnamamide moiety linked to a piperidine ring substituted with a 6-methylpyridazine group, which contributes to its unique biological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways, potentially influencing:

  • Enzyme activity : The compound may act as an inhibitor or modulator of certain enzymes involved in metabolic processes.
  • Receptor binding : It could interact with receptors that regulate cellular responses, such as inflammation and apoptosis.

The exact mechanisms remain under investigation, but preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties, similar to other cinnamamide derivatives .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of cinnamamide derivatives. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial and antifungal activities. For instance, derivatives of cinnamic acid have shown effectiveness against various strains of bacteria and fungi, suggesting that N-cinnamides might share similar properties.

Table 1: Antimicrobial Efficacy of Cinnamamide Derivatives

Compound NameMIC (µM)Target Organism
Butyl cinnamate626.62Candida albicans
Ethyl cinnamate726.36Candida tropicalis
Benzyl cinnamate537.81Staphylococcus aureus

These findings indicate that modifications in the structure can enhance bioactivity against microbial pathogens .

Anticancer Activity

Cinnamamide derivatives have also been studied for their anticancer properties. Research indicates that certain structural features contribute to cytotoxic effects in cancer cell lines. For example, compounds similar to N-cinnamides have been shown to induce apoptosis in various cancer types through mechanisms involving caspase activation and mitochondrial dysfunction .

Case Studies

  • In Vitro Studies : In vitro assessments on related compounds have shown that they can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved apoptosis induction via the mitochondrial pathway.
  • Animal Models : In vivo studies are still emerging but initial results suggest potential efficacy in reducing tumor growth in xenograft models when administered at specific dosages.

Properties

IUPAC Name

(E)-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-16-7-9-19(23-22-16)24-13-11-18(12-14-24)15-21-20(25)10-8-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3,(H,21,25)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFWQFAOWNKANN-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.